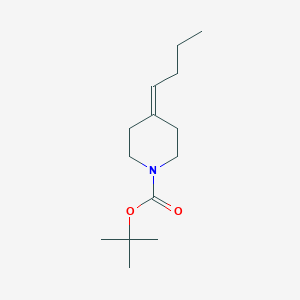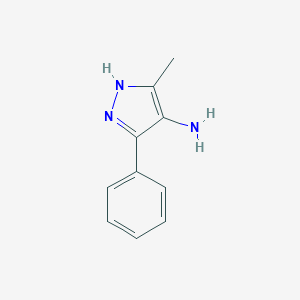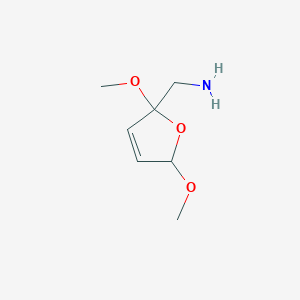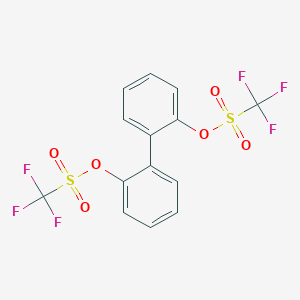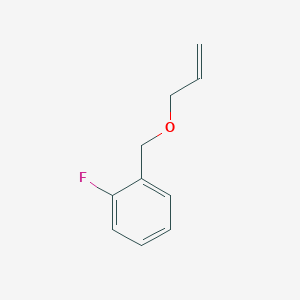
1-(Allyloxymethyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Allyloxymethyl)-2-fluorobenzene, also known as AMFB, is a versatile compound used in a variety of scientific research applications. It has a wide range of uses in organic synthesis, biochemistry, and pharmacology. As a result, it has become an important tool for scientists in many different fields.
Scientific Research Applications
1. Electron-beam-induced Reactions of Methyl α-Allyloxymethyl Acrylic Polymer
- Application Summary: α-Allyloxymethyl acrylic (AMA) polymers, which contain tetrahydrofuran (THF) rings in their main chain and acrylic units in their side chains, are generally cured by ultraviolet light with photopolymerization initiators and are used as adhesive agents, sealants, inks, and resist materials due to their high adhesiveness, transparency, and thermal tolerance .
- Methods of Application: The study investigated the applicability of methyl AMA polymer (PMeAMA) as an electron beam (EB) resist. PMeAMA performs as a negative-tone resist upon EB irradiation .
- Results or Outcomes: The sensitivity of PMeAMA was determined to be 300-400 μC/cm² for a 55 kV EB. This value is comparable to those of poly (methyl methacrylate) (PMMA) and hydrogen silsesquioxane .
2. Synthesis of New Imidazole-based Monomer and Copolymerization Studies with Methyl Methacrylate
- Application Summary: In this study, copolymers were synthesized using methyl methacrylate (MMA) and 2-allyloxymethyl-1-methylimidazole (AOMMI) monomers at various ratios .
- Methods of Application: Hydroxyl end-functionalized imidazole was initially prepared with 1-methylimidazole and then it was used to prepare allyl-derived imidazole monomers. Finally, the synthesis of copolymers (poly (MMA-co-AOMMI)) was carried out using different proportions of commercial MMA and AOMMI monomers .
- Results or Outcomes: The copolymers were successfully synthesized. A number average molecular weights of poly (MMA-co-AOMMI) samples were found 13,500 (MMA:2/AOMMI:1), 16,600 (MMA:1/AOMMI:2) and 17,300 (MMA:1/AOMMI:1) according to the mixing ratios .
3. Hitenol® Adhesives & Sealants
- Application Summary: Hitenol® KH-1025 by Dai-ichi Kogyo Seiyaku is a polyoxyethylene-1-(allyloxymethyl) alkyl ether sulfate ammonium salt . It is an eco-friendly anionic surfactant .
- Methods of Application: This compound is used in the formulation of adhesives and sealants . It imparts improved water resistance .
- Results or Outcomes: The resulting products exhibit excellent water resistance .
4. Alkylammonium Salts in Adhesives
- Application Summary: Hitenol® KH-1025 is a polyoxyethylene-1-(allyloxymethyl) alkyl ether sulfate ammonium salt . It is an eco-friendly anionic surfactant .
- Methods of Application: This compound is used as an emulsifier in adhesives . It stabilizes the polymer dispersion during polymerisation and beyond .
- Results or Outcomes: The resulting products exhibit excellent water resistance .
5. Hitenol® KH-1025 in Adhesives
- Application Summary: Hitenol® KH-1025 by Dai-ichi Kogyo Seiyaku is a polyoxyethylene-1-(allyloxymethyl) alkyl ether sulfate ammonium salt . It is an eco-friendly anionic surfactant .
- Methods of Application: This compound is used in the formulation of adhesives . It imparts improved water resistance .
- Results or Outcomes: The resulting products exhibit excellent water resistance .
6. Alkylammonium Salts in Adhesives
- Application Summary: Hitenol® KH-1025 is a polyoxyethylene-1-(allyloxymethyl) alkyl ether sulfate ammonium salt . It is an eco-friendly anionic surfactant .
- Methods of Application: This compound is used as an emulsifier in adhesives . It stabilizes the polymer dispersion during polymerisation and beyond .
- Results or Outcomes: The resulting products exhibit excellent water resistance .
properties
IUPAC Name |
1-fluoro-2-(prop-2-enoxymethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAXCJFYXNVXMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=CC=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599877 |
Source


|
| Record name | 1-Fluoro-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Allyloxymethyl)-2-fluorobenzene | |
CAS RN |
1199773-12-0 |
Source


|
| Record name | 1-Fluoro-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

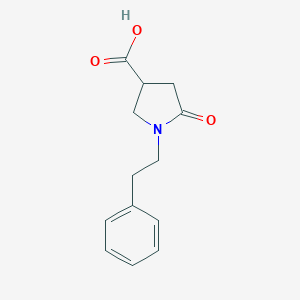
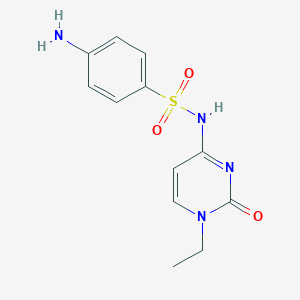
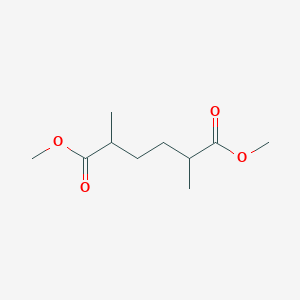
![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate](/img/structure/B175646.png)
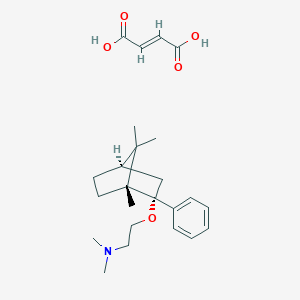
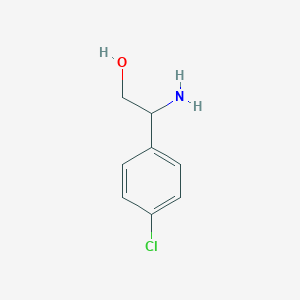
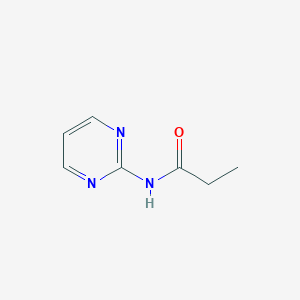
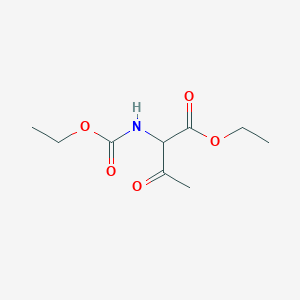
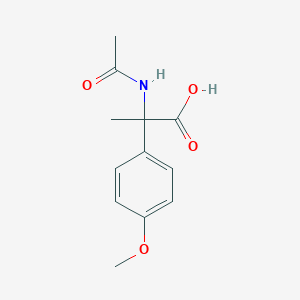
![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)
